N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine
Description
N,N,4-Trimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine (hereafter referred to as the target compound) is a pyrimidine derivative featuring a 2-amine group, N,N,4-trimethyl substitutions, and a 6-position piperazine linker to a pyrazolo[1,5-a]pyrazine moiety (Fig. 1).
Properties
IUPAC Name |
N,N,4-trimethyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-13-12-15(21-17(20-13)22(2)3)23-8-10-24(11-9-23)16-14-4-5-19-25(14)7-6-18-16/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCUBGAOMBWUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine, with CAS number 2640884-72-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and relevant case studies.
The molecular formula of this compound is C18H24N8, with a molecular weight of 352.4 g/mol. The structure includes a pyrimidine core substituted with a pyrazolo[1,5-a]pyrazine moiety and a piperazine ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N8 |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 2640884-72-4 |
Anticancer Potential
Recent studies indicate that compounds with pyrazolo[1,5-a]pyrimidine scaffolds exhibit significant anticancer properties. The structural versatility of these compounds allows for the modulation of their biological activity through various substitutions. For example, the incorporation of different substituents on the piperazine and pyrimidine rings can enhance their affinity for specific biological targets such as protein kinases involved in cancer progression .
Enzymatic Inhibition
This compound has been identified as a potential inhibitor of several enzymes implicated in disease processes. The compound's ability to modulate enzymatic activity is critical in the development of therapeutic agents targeting conditions like cancer and inflammation. For instance, pyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which play vital roles in cell cycle regulation and cancer cell proliferation .
Case Study 1: Synthesis and Activity Profiling
A study synthesized various derivatives of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer activity against different cancer cell lines. The results demonstrated that specific modifications to the piperazine ring significantly enhanced cytotoxic effects compared to the parent compound. The most active derivative exhibited an IC50 value in the low micromolar range against breast cancer cell lines .
Case Study 2: In Vivo Efficacy
In vivo studies using xenograft models have shown that compounds similar to this compound can effectively inhibit tumor growth. These studies highlighted the compound's potential as a therapeutic agent in oncology by demonstrating significant reductions in tumor volume compared to control groups treated with vehicle solutions .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
The compound has been identified as a promising candidate for the development of anticancer drugs. Its structural features, particularly the pyrazolo[1,5-a]pyrimidine moiety, are linked to various biological activities, including inhibition of specific kinases involved in cancer progression. Recent studies have highlighted its potential as an inhibitor of AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis and has implications in cancer metabolism .
1.2 Mechanism of Action
Research indicates that compounds with the pyrazolo[1,5-a]pyrimidine scaffold can selectively target tumor cells by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a study demonstrated that derivatives of this compound showed significant inhibition of CDK2, leading to apoptosis in cancer cells . This suggests that N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine could be developed into effective anticancer therapeutics.
Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step chemical reactions aimed at constructing the pyrazolo[1,5-a]pyrimidine framework and incorporating the piperazine substituent . Various synthetic methodologies have been explored to enhance yield and purity.
2.2 Derivative Studies
Several derivatives of this compound have been synthesized to evaluate their biological activity. For example, modifications at the piperazine ring or the introduction of different substituents on the pyrazolo moiety have been shown to affect their potency and selectivity against cancer cell lines .
Table 1: In Vitro Activity of this compound Derivatives
| Compound ID | Cell Line | IC50 (nM) | Mechanism | Comments |
|---|---|---|---|---|
| Compound A | MCF-7 | 15 | CDK2 Inhibition | Induces apoptosis |
| Compound B | HCT116 | 20 | AMPK Modulation | Cell cycle arrest at G0/G1 |
| Compound C | HepG2 | 25 | Inhibition of cell proliferation | Significant growth inhibition |
These findings indicate that derivatives of this compound exhibit potent anticancer activity through various mechanisms including apoptosis induction and cell cycle modulation .
Comparison with Similar Compounds
Structural Features
The target compound’s key structural elements include:
- Pyrimidine core with a 2-amine group.
- N,N,4-Trimethyl substitutions on the pyrimidine ring.
- Piperazine linker at the 6-position, connecting to a pyrazolo[1,5-a]pyrazine moiety.
Table 1. Structural Comparison with Analogs
Physicochemical Properties
Table 3. Property Comparison
| Property | Target Compound | BIIB129 (33) | DMH3 |
|---|---|---|---|
| LogP | Estimated ~2.5 (piperazine lowers lipo.) | Higher (cyclobutane-oxy linker) | ~3.1 (morpholine increases lipo.) |
| Solubility | High (piperazine basicity) | Moderate (ether linker) | Low (bulky phenylpropyl chain) |
| Melting Point | Not reported | Not reported | Not reported |
Key Notes:
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrazine-piperazine-pyrimidine scaffold?
The synthesis involves sequential functionalization of the pyrimidine core. A common approach is:
- Step 1: Introduce the piperazine moiety via nucleophilic substitution at the pyrimidine C4 position using 1-(pyrazolo[1,5-a]pyrazin-4-yl)piperazine under reflux in acetonitrile or DMF .
- Step 2: N-methylation of the pyrimidine amine group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Purification: Column chromatography (e.g., chloroform:methanol gradients) or recrystallization from acetonitrile/dimethyl ether is typically employed .
Q. How is the compound characterized to confirm structural integrity?
- Spectroscopy:
- Mass Spectrometry (MS): Molecular ion peaks align with calculated m/z values (e.g., [M+H]⁺ for C₁₈H₂₂N₈: 359.2) .
- X-ray Crystallography: Used to resolve ambiguities in regiochemistry (e.g., piperazine-pyrimidine linkage angle ~120°) .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
- Solvent Optimization: Replacing DMF with toluene reduces side reactions (e.g., piperazine dimerization) while maintaining solubility .
- Catalysis: Adding KI (10 mol%) accelerates SNAr reactions at the pyrimidine C4 position, increasing yields by 10–15% .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12h to 2h for piperazine coupling) with comparable yields .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD): Simulates interactions with CYP450 enzymes to assess metabolic stability .
- Density Functional Theory (DFT): Calculates electron density at the pyrimidine N2 position to predict nucleophilic reactivity .
- ADMET Predictions: Tools like SwissADME estimate moderate blood-brain barrier permeability (logBB ~0.4) due to the piperazine group .
Q. How do structural modifications influence biological activity?
- Piperazine Substitution: Replacing pyrazolo[1,5-a]pyrazine with pyridinyl groups reduces kinase inhibition potency (IC₅₀ increases from 12 nM to >1 µM) .
- Methyl Group Position: N,N,4-Trimethylation on the pyrimidine enhances solubility (logP decreases from 2.8 to 1.9) without compromising target binding .
Data Contradiction Analysis:
Q. What analytical challenges arise in quantifying trace impurities?
- HPLC Method: Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 20–80% ACN over 20 min) to resolve impurities (e.g., des-methyl byproducts at Rt 12.3 min) .
- LC-MS/MS: Detects sub-ppm levels of hydrolyzed pyrazolo[1,5-a]pyrazine fragments (m/z 134.1) .
Q. How is crystallinity optimized for formulation studies?
- Polymorph Screening: Solvent mixtures (e.g., ethyl acetate/heptane) produce Form I (needles, melting point 218°C) with superior stability over Form II .
- Cryo-Milling: Reduces particle size to <10 µm, improving dissolution rate (85% release in 30 min vs. 60% for unmilled) .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
